molecular formula C7H5BrF2 B117505 3,5-Difluorobenzyl bromide CAS No. 141776-91-2

3,5-Difluorobenzyl bromide

Cat. No.: B117505
CAS No.: 141776-91-2
M. Wt: 207.01 g/mol
InChI Key: KVSVNRFSKRFPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is typically a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl bromide can be achieved through the bromination of 3,5-difluorotoluene. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst under controlled temperature and pressure conditions is a common approach .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form 3,5-difluorobenzylamines.

    Alcohols: Reaction with alcohols under basic conditions to form ethers.

    Thiols: Reaction with thiols to form thioethers.

Major Products: The major products formed from these reactions include 3,5-difluorobenzylamines, 3,5-difluorobenzyl ethers, and 3,5-difluorobenzyl thioethers .

Scientific Research Applications

3,5-Difluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 3,5-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of molecules where precise control over reactivity is required .

Properties

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333844
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141776-91-2
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 120 ml portion of 48% hydrobromic acid was added to 120 g of 3,5-difluorobenzyl alcohol. At room temperature, 120 ml of sulfuric acid was added dropwise thereto, and the mixture after the dropwise addition was stirred for 3 hours. The reaction solution was poured onto crashed ice, extracted with 600 ml of hexane, washed with water and saturated brine in that order and then dried with anhydrous sodium sulfate. By evaporating the solvent, 176 g of 3,5-difluorobenzyl bromide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzyl bromide
Reactant of Route 2
3,5-Difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
3,5-Difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
3,5-Difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
3,5-Difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
3,5-Difluorobenzyl bromide
Customer
Q & A

Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?

A1: [] this compound acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.